Reduced Dopamine‑Transporter Affinity of the p‑Tolyl Pyridinium Metabolite Relative to Ortho‑Tolyl and MPP⁺ Analogs
The 4‑(p‑tolyl)‑pyridinium species, the terminal oxidation metabolite of the target compound, inhibits [¹⁴C]dopamine uptake in mouse brain synaptosomes with a K_I of 2.0 ± 0.35 μM. This is approximately 2.9‑fold weaker than the ortho‑tolyl derivative (K_I = 0.7 ± 0.1 μM) and 5.4‑fold weaker than the 4‑phenyl reference MPP⁺ (K_I = 0.37 ± 0.04 μM) [1]. The rank order of affinities (o‑tolyl > MPP⁺ ≫ p‑tolyl) indicates that para‑methyl substitution on the 4‑aryl ring substantially diminishes DAT interaction relative to other positional isomers [1].
| Evidence Dimension | Inhibition constant (K_I) for [¹⁴C]dopamine uptake in mouse brain synaptosomes |
|---|---|
| Target Compound Data | 4‑(p‑Tolyl)‑pyridinium metabolite: K_I = 2.0 ± 0.35 μM |
| Comparator Or Baseline | 4‑(o‑Tolyl)‑pyridinium: K_I = 0.7 ± 0.1 μM; MPP⁺ (4‑phenyl‑pyridinium): K_I = 0.37 ± 0.04 μM |
| Quantified Difference | p‑Tolyl vs. o‑tolyl: ~2.9‑fold lower affinity; p‑tolyl vs. MPP⁺: ~5.4‑fold lower affinity |
| Conditions | [¹⁴C]Dopamine uptake assay, mouse brain synaptosomes, pH 7.4, 37 °C (data for 1‑methyl‑pyridinium metabolites; extrapolated to des‑methyl pyridinium class) |
Why This Matters
The lower DAT affinity of the p‑tolyl derivative predicts reduced propensity for accumulation in dopaminergic nerve terminals, which is the critical step in MPTP‑class neurodegeneration; researchers selecting a tetrahydropyridine for SAR studies can use this quantitative difference to design a series with a wider affinity gradient.
- [1] Bachurin SO, Sablin SO, Grishina GV, Gaydarova EL, Dubova LG, Zubov ND. Molecular basis of discrepancies in neurotoxic properties among 1‑methyl‑4‑aryl‑1,2,3,6‑tetrahydropyridines. Mol Chem Neuropathol. 1992;17(3):189‑200. doi:10.1007/BF03160009. View Source
